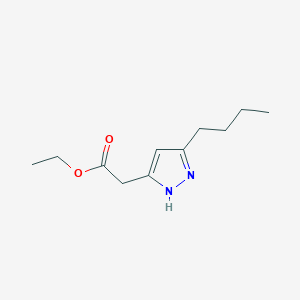![molecular formula C14H12Cl2OSn B14185152 Bis[(2-chlorophenyl)methyl]stannanone CAS No. 845659-64-5](/img/structure/B14185152.png)
Bis[(2-chlorophenyl)methyl]stannanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[(2-chlorophenyl)methyl]stannanone is a chemical compound characterized by the presence of two 2-chlorophenyl groups attached to a stannanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis[(2-chlorophenyl)methyl]stannanone typically involves the reaction of 2-chlorobenzyl chloride with stannous chloride in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Bis[(2-chlorophenyl)methyl]stannanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert the stannanone to its corresponding stannane.
Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products: The major products formed from these reactions include stannic derivatives, stannanes, and substituted chlorophenyl compounds.
Aplicaciones Científicas De Investigación
Bis[(2-chlorophenyl)methyl]stannanone has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Bis[(2-chlorophenyl)methyl]stannanone involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
- Bis(4-chlorophenyl)methyl]stannanone
- Bis(2,4-dichlorophenyl)methyl]stannanone
- Bis(2,6-dichlorophenyl)methyl]stannanone
Comparison: Bis[(2-chlorophenyl)methyl]stannanone is unique due to the specific positioning of the chlorine atoms on the phenyl rings, which influences its reactivity and interactions. Compared to its analogs, it may exhibit different chemical and biological properties, making it a compound of particular interest in research.
Propiedades
Número CAS |
845659-64-5 |
|---|---|
Fórmula molecular |
C14H12Cl2OSn |
Peso molecular |
385.9 g/mol |
Nombre IUPAC |
bis[(2-chlorophenyl)methyl]-oxotin |
InChI |
InChI=1S/2C7H6Cl.O.Sn/c2*1-6-4-2-3-5-7(6)8;;/h2*2-5H,1H2;; |
Clave InChI |
DNDMYYAJALPLIX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C[Sn](=O)CC2=CC=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-](/img/structure/B14185086.png)
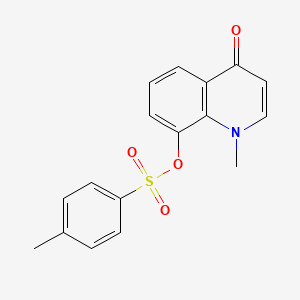
![2-Nitro-5-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14185094.png)
![N-[4-(Trifluoromethyl)phenyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14185098.png)
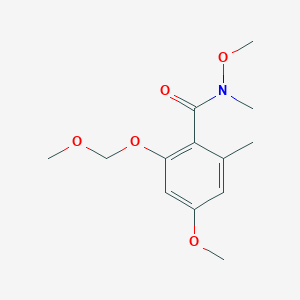
![N-[3-(2-Chlorophenyl)-1H-indazol-6-yl]benzenesulfonamide](/img/structure/B14185111.png)
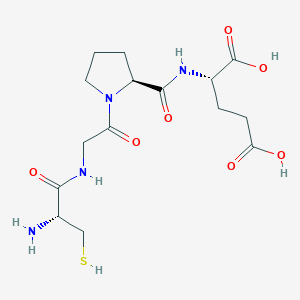
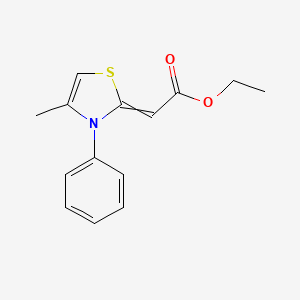

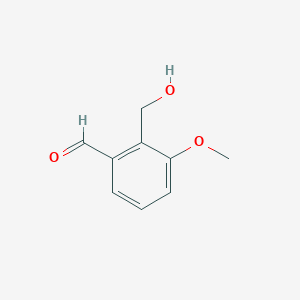
![Benzoic acid, 2-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-](/img/structure/B14185142.png)
![3-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B14185144.png)
